molecular formula C18H16N2O2S B14525837 Ethyl (2,4-diphenyl-1,2-thiazol-5(2H)-ylidene)carbamate CAS No. 62538-73-2

Ethyl (2,4-diphenyl-1,2-thiazol-5(2H)-ylidene)carbamate

Cat. No.: B14525837
CAS No.: 62538-73-2
M. Wt: 324.4 g/mol
InChI Key: NJEOWPXUMRHFFD-UHFFFAOYSA-N
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Description

Ethyl (2,4-diphenyl-1,2-thiazol-5(2H)-ylidene)carbamate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2,4-diphenyl-1,2-thiazol-5(2H)-ylidene)carbamate typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include the reaction of 2,4-diphenylthiazole with ethyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,4-diphenyl-1,2-thiazol-5(2H)-ylidene)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiazolidine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2,4-diphenyl-1,2-thiazol-5(2H)-ylidene)carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diphenylthiazole: A precursor in the synthesis of the compound.

    Ethyl carbamate: A structurally related compound with different biological activities.

Uniqueness

Ethyl (2,4-diphenyl-1,2-thiazol-5(2H)-ylidene)carbamate is unique due to its specific thiazole-based structure, which imparts distinct chemical and biological properties

Properties

CAS No.

62538-73-2

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

ethyl N-(2,4-diphenyl-1,2-thiazol-5-ylidene)carbamate

InChI

InChI=1S/C18H16N2O2S/c1-2-22-18(21)19-17-16(14-9-5-3-6-10-14)13-20(23-17)15-11-7-4-8-12-15/h3-13H,2H2,1H3

InChI Key

NJEOWPXUMRHFFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N=C1C(=CN(S1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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